molecular formula C9H9ClO2 B8802691 2,6-Dimethylphenyl carbonochloridate CAS No. 876-99-3

2,6-Dimethylphenyl carbonochloridate

Cat. No. B8802691
CAS RN: 876-99-3
M. Wt: 184.62 g/mol
InChI Key: WPHOWHZYEOSZIS-UHFFFAOYSA-N
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Patent
US05306849

Procedure details

500 ml of anhydrous hydrogen fluoride were placed at 0° C. in a stainless steel laboratory autoclave and 150 g of 2,6-dimethylphenyl chloroformate were added dropwise. The autoclave was sealed and heated at a maximum temperature of 140° C. for 1.5 hours, the pressure of the gases formed being released at 26 bar. The reaction mixture was worked up as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 68.4%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(O[C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:12])=O.[FH:13]>>[CH3:12][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]([CH3:11])[C:5]=1[F:13]

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 g
Type
reactant
Smiles
ClC(=O)OC1=C(C=CC=C1C)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
the pressure of the gases formed

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.